N-(4-Amino-3-chloro-phenyl)-succinamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

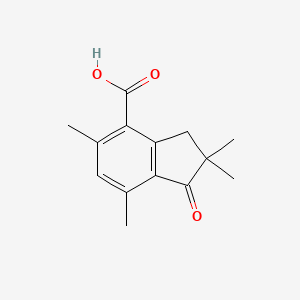

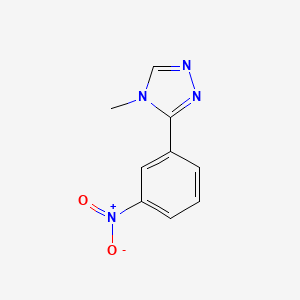

N-(4-Amino-3-chloro-phenyl)-succinamic acid (NACSA) is an organic compound composed of a succinic acid group attached to an amine group and a chloro-phenyl group. It is a white crystalline powder with a melting point of 155-157 °C. It is soluble in water and ethanol, and is used as an intermediate in the synthesis of pharmaceuticals and other compounds. NACSA has a wide range of applications in the scientific field, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in the study of the mechanism of action.

Applications De Recherche Scientifique

Chemical Modification and Protective Group Applications

N-(4-Amino-3-chloro-phenyl)-succinamic acid and its derivatives are utilized in various chemical modifications and as protective groups in synthesis processes. A study demonstrated the use of the phenylfluorenyl (PhF) group, related structurally to the chemical , as an Nα protecting group for amino acids and their derivatives. This is due to its ability to prevent racemization, highlighting its potential in the synthesis of sensitive biological molecules (Soley & Taylor, 2019).

Synthesis of Novel Compounds

The compound's derivatives have been instrumental in synthesizing various novel compounds. For instance, a research highlighted the synthesis of amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide from a derivative of N-(4-Amino-3-chloro-phenyl)-succinamic acid, leading to the creation of Schiff bases with potential antimicrobial activity (Nunna et al., 2014).

Synthesis and Characterization of N-substituted Compounds

The compound serves as a precursor for synthesizing N-substituted succinamic acid compounds. A research successfully synthesized five N-substituted succinamic acid compounds using succinic anhydride, with various amines as reactants. This process highlights the versatility of N-(4-Amino-3-chloro-phenyl)-succinamic acid derivatives in producing a range of chemical entities (Qi-fan, 2010).

Antitumor Activity

Derivatives of N-(4-Amino-3-chloro-phenyl)-succinamic acid have been studied for their potential antitumor properties. A study synthesized novel N-[4-(4-morpholinosulfonyl)-phenyl]-succinamides derivatives and tested them as antitumor agents using the potato disk bioassay technique, showing significant antitumor activity (Hadizadeh et al., 2007).

Propriétés

IUPAC Name |

4-(4-amino-3-chloroanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVAXVWECGBYAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-3-chloro-phenyl)-succinamic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)